3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(Benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a benzenesulfonyl group at position 3 and a 2-(3,4-diethoxyphenyl)ethylamine substituent at position 3. Its molecular weight is 467.6 g/mol, with a high lipophilicity (XLogP3 = 6.1) attributed to the diethoxy and benzenesulfonyl groups . The compound’s structure includes 35 heavy atoms and a topological polar surface area (TPSA) of 73.6 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-3-35-23-15-14-19(18-24(23)36-4-2)16-17-28-25-21-12-8-9-13-22(21)32-26(29-25)27(30-31-32)37(33,34)20-10-6-5-7-11-20/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNDKLMMLYRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a triazole ring is formed through a dipolar cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Structural Representation
The compound's structure includes a quinazoline ring fused with a triazole moiety, which is known for enhancing biological activity through various mechanisms.
Antitumor Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) with IC50 values often below 100 μM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Sulfonamide derivatives are traditionally known for their antibacterial properties:
- Mechanism of Action : The sulfonamide group inhibits bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, which is vital for bacterial growth .
Receptor Agonism
Recent studies have explored the agonistic activity of this compound on specific receptors:
- Sphingosine 1-phosphate Receptors : Compounds with similar structures have been identified as agonists for S1P receptors, which play roles in immune response and neuroprotection .
Case Study 1: Antitumor Evaluation
A study published in the International Journal of Molecular Sciences outlined the synthesis and evaluation of triazole derivatives for antitumor activity. The results demonstrated that specific modifications to the quinazoline and triazole scaffolds significantly enhanced cytotoxicity against targeted cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on sulfonamide derivatives, researchers synthesized several compounds and tested their activity against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the triazole ring improved antimicrobial potency compared to traditional sulfonamides .
Case Study 3: Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the structure-activity relationship (SAR) that can guide future drug design efforts .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key comparisons are summarized below:
Key Observations:
- Lipophilicity: The target compound’s XLogP3 (6.1) is significantly higher than that of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (4.5), likely due to the diethoxy group’s stronger hydrophobic contribution compared to a single ethoxy group .
- Substituent Bulk: The 3,4-diethoxyethyl chain introduces greater steric bulk and rotatable bonds (9 vs.
- Polar Surface Area: The TPSA of the target compound (73.6 Ų) is lower than that of the 4-ethoxyphenyl analog (107 Ų), suggesting better membrane permeability .
Biological Activity
3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity based on recent research findings, including its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C24H27N5O4S
- Molecular Weight : 469.57 g/mol
- LogP : 4.2 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 6
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can modulate various metabolic pathways and cellular processes.
- Receptor Binding : It has the potential to bind selectively to certain receptors on the cell surface, which may lead to the activation or inhibition of downstream signaling pathways.
- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors or other regulatory proteins, affecting the expression levels of specific genes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce tumor growth significantly when administered at therapeutic doses.
Antimicrobial Activity
Research has also suggested that this compound possesses antimicrobial properties:
- Antibacterial Activity : Similar triazoloquinazoline derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Antifungal Activity : Some studies have indicated effectiveness against fungal strains, making it a candidate for further investigation in antifungal therapies.
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : High oral bioavailability (>90%) has been observed in animal studies.
- Distribution : The lipophilic nature (LogP = 4.2) suggests good tissue penetration.
- Metabolism : Primarily metabolized in the liver with potential for drug-drug interactions.
- Excretion : Renal excretion is expected due to the molecular weight and structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. Key steps include cyclization to form the triazoloquinazoline core, followed by sulfonylation and alkylation. For example, nucleophilic substitution with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) introduces the sulfonyl group. The diethoxyphenylethylamine side chain is attached via a coupling reaction using EDCI/HOBt or similar reagents. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
- Critical Parameters : Solvent polarity (DMF for solubility), temperature (room temp. for cyclization, reflux for coupling), and catalyst selection (e.g., Cu(I) for triazole formation).
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent integration and coupling patterns (e.g., ethoxy group protons at δ 1.2–1.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 467.232 for [M+H] vs. calculated 467.232).
- X-ray Crystallography : For unambiguous confirmation of fused-ring geometry and substituent orientation (as demonstrated in triazoloquinazoline analogs) .
Q. What in vitro assays are prioritized to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) with IC determination using fluorogenic substrates.
- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity.
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with recombinant proteins .
Advanced Research Questions
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Substituent Effects : Replace the benzenesulfonyl group with methylsulfonyl to enhance solubility (logP reduction from 6.1 to 5.2) .
- ADMET Optimization : In silico tools (e.g., SwissADME) predict metabolic stability. Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to reduce CYP450-mediated oxidation .
- Data Table :
| Modification | logP | Solubility (µg/mL) | Metabolic Stability (% remaining) |
|---|---|---|---|
| Benzenesulfonyl | 6.1 | 12.3 | 45 |
| Methylsulfonyl | 5.2 | 28.7 | 68 |
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
- Structural Reanalysis : Confirm batch purity via HPLC and re-test activity in parallel with analogs (e.g., 3-(4-methylphenyl) vs. 3-(3-methylphenyl) derivatives) .
Q. How to design in vivo studies considering its physicochemical properties?
- Methodological Answer :
- Formulation : Due to low solubility (12.3 µg/mL), use lipid-based nanoemulsions or cyclodextrin complexes for intravenous delivery.
- Dosing Regimen : Calculate dose based on murine PK data (e.g., t = 4.2 hrs) to maintain plasma concentrations above IC .
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side-chain sampling to model interactions (e.g., hydrogen bonding with kinase hinge region residues).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key hydrophobic contacts (e.g., with the diethoxyphenyl group) .
Q. How does the compound compare to structural analogs in selectivity and potency?
- Methodological Answer :
- SAR Analysis : Compare with analogs from the triazoloquinazoline family:
| Compound | Substituents | IC (nM) | Selectivity Index (vs. off-target) |
|---|---|---|---|
| Target | 3-Benzenesulfonyl | 18.5 | 120 |
| Analog 1 | 3-(4-Methylphenyl) | 42.3 | 45 |
| Analog 2 | 3-(Trifluoromethyl) | 9.8 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
